molecular formula C18H37NO2 B1239798 cis-Sphingosine

cis-Sphingosine

Cat. No. B1239798
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-QOQDJSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-sphingosine is a sphing-4-enine. It is an enantiomer of a (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol.

Scientific Research Applications

Role in Cellular Signaling

cis-Sphingosine, primarily in the form of sphingosine-1-phosphate (S1P), plays a significant role in cellular signaling pathways. It is produced in response to various stimuli such as growth factors and cytokines. S1P can bind to endothelial differentiation gene (EDG) G-protein-coupled receptor family members, leading to the activation of multiple signaling pathways, including adenylate cyclase, phospholipases, and various kinases. These pathways are involved in a range of biological responses like mitogenesis, differentiation, migration, and apoptosis. Moreover, S1P is implicated in intracellular actions like Ca2+ mobilization and non-receptor tyrosine kinase activation. This complex signaling mechanism underlines the importance of S1P in both intracellular and extracellular functions, impacting diverse biological responses and pathophysiological disease states, including cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Therapeutic Target for Diseases

The regulation of S1P levels is crucial for proper cell functioning, and dysregulation may contribute to various human diseases. Sphingosine phosphate lyase (SPL) degrades S1P and thereby acts as a gatekeeper in S1P signaling, influencing intracellular S1P levels and the S1P gradient between lymphoid organs and circulating blood and lymph. SPL's role in various physiological and pathological processes, including cell stress responses, cancer, immunity, and development, highlights its potential as a therapeutic target. Small molecules known to modulate SPL activity have been considered for treating malignant, autoimmune, inflammatory, and other diseases (Kumar & Saba, 2009).

Implications in Neurological Injury and Disease

S1P has emerged as a key regulatory lipid in sphingolipid metabolism and is involved in controlling various aspects of cell physiology, including cell survival and apoptosis. It's particularly focused on acute neurological injuries where it's implicated in apoptotic cell death mechanisms, mitochondrial dysfunction, lipid hydrolysis, and oxidative damage mechanisms. The modulation of S1P signaling may represent a novel neuroprotective target against the pathophysiology of acute brain and spinal cord injuries (Singh & Hall, 2008).

Role in Cancer Progression and Therapy

S1P promotes cell survival and proliferation, unlike its precursors ceramide and sphingosine, which induce cell growth arrest and apoptosis. Sphingosine kinases (SphKs), particularly SphK1, are key regulators in maintaining the balance between these lipids. SphK1 is overexpressed in various types of cancers and is associated with tumor angiogenesis, resistance to radiation, and chemotherapy. The complex interplay between S1P receptors, receptor tyrosine kinases, and growth factors in the SphK1 signaling pathway makes it a critical factor in cancer progression and a potential target for cancer therapeutics (Shida et al., 2008).

properties

Product Name

cis-Sphingosine

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

(Z,2S,3R)-2-aminooctadec-4-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m0/s1

InChI Key

WWUZIQQURGPMPG-QOQDJSECSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C\[C@H]([C@H](CO)N)O

SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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